REACTION_SMILES
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[CH2:16]1[CH2:17][CH2:18][C:19]2=[N:24][CH2:23][CH2:22][CH2:21][N:20]2[CH2:25][CH2:26]1.[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:6][O:7][c:8]1[cH:9][cH:10][c:11]([CH2:12][Cl:13])[cH:14][cH:15]1.[nH:1]1[n:2][cH:3][n:4][cH:5]1>>[n:1]1([CH2:12][c:11]2[cH:10][cH:9][c:8]([O:7][CH3:6])[cH:15][cH:14]2)[n:2][cH:3][n:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1nc[nH]n1
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Name
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Type
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product
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Smiles
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COc1ccc(Cn2cncn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |